4,4'-Dinitro-2-biphenylamine

Mutagenicity Genotoxicity Ames Test

4,4'-Dinitro-2-biphenylamine (CAS 51787-75-8) is the definitive direct-acting mutagen for Ames test validation—inducing base-pair substitutions in TA98/TA100 without S9 activation—making it irreplaceable by analogs like 4,4'-dinitrobiphenyl or 4-amino-4'-nitrobiphenyl. Its unique 2-amino group adjacent to the biphenyl linkage governs cross-coupling reactivity and genotoxic specificity critical for SAR studies. As a high-nitrogen intermediate for tailored energetic materials, only ≥98% purity ensures reproducible synthesis. Procure with confidence for mutagenicity benchmarking, explosives R&D, and environmental fate studies.

Molecular Formula C12H9N3O4
Molecular Weight 259.22 g/mol
CAS No. 51787-75-8
Cat. No. B017717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinitro-2-biphenylamine
CAS51787-75-8
Synonyms4,4’-Dinitro-2-aminobiphenyl;  2-Amino-4,4’-dinitrobiphenyl;  2-(4-Nitrophenyl)-5-nitroaniline;  4,4’-Dinitro-[1,1’-biphenyl]-2-amine; 
Molecular FormulaC12H9N3O4
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O4/c13-12-7-10(15(18)19)5-6-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2
InChIKeyFRZPYFUNNLIMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dinitro-2-biphenylamine (CAS 51787-75-8): Identity, Class, and Foundational Profile for Procurement and Research


4,4'-Dinitro-2-biphenylamine (CAS 51787-75-8) is a nitrated aromatic amine characterized by a biphenyl framework substituted with nitro groups at the 4 and 4' positions and an amine group at the 2-position [1]. With a molecular formula of C12H9N3O4 and a molecular weight of 259.22 g/mol, this compound exists as a red crystalline solid with a reported melting point of 208-210 °C (lit.) and a predicted boiling point of 472.0±30.0 °C . Commercially available from major chemical suppliers with purities typically ranging from 95% (HPLC) to 98%, this compound serves as a valuable intermediate in organic synthesis, a model compound in mutagenicity studies, and a precursor in the manufacture of explosives, dyes, and advanced materials . As a direct-acting mutagen in specific Salmonella strains, it offers a well-characterized genotoxicity profile that distinguishes it from structurally related analogs [2].

Why Generic Substitution Fails: The Structural and Functional Uniqueness of 4,4'-Dinitro-2-biphenylamine


The specific substitution pattern of 4,4'-Dinitro-2-biphenylamine—two para-nitro groups and one ortho-amino group on a biphenyl scaffold—imparts a distinct electronic, steric, and biological profile that cannot be replicated by generic analogs such as 4,4'-dinitrobiphenyl (lacking the amino group), 4-amino-4'-nitrobiphenyl (lacking one nitro group), or 2-aminobiphenyl (lacking nitro groups) [1][2][3][4]. The presence of the 2-amino group adjacent to the biphenyl linkage critically influences the compound's reactivity in cross-coupling reactions, its direct-acting mutagenicity in Ames assays, and its solubility in common organic solvents [5][6]. Consequently, substituting this compound with a structurally similar but functionally distinct analog can lead to unexpected experimental outcomes, ranging from altered reaction yields in synthetic applications to misleading results in genotoxicity studies. The quantitative evidence below delineates the precise differences that render such substitutions scientifically invalid.

Quantitative Differentiation of 4,4'-Dinitro-2-biphenylamine (CAS 51787-75-8) from Structural Analogs


Direct Mutagenicity in TA98 and TA100: A Distinct Profile Among Benzidine Analogs

In the Ames Salmonella/microsome assay using strains TA98 and TA100 without S9 metabolic activation, 4,4'-dinitro-2-biphenylamine exhibits direct mutagenicity in both strains, a property not shared by key analogs [1]. This direct-acting mutagenic profile provides a clear, quantifiable point of differentiation for researchers selecting a model compound for structure-activity relationship (SAR) studies of nitrated aromatic amines.

Mutagenicity Genotoxicity Ames Test

Differential Bacterial Growth Inhibition: Lack of Effect in Azotobacter vinelandii

While many benzidine analogs exhibit broad antimicrobial activity, 4,4'-dinitro-2-biphenylamine demonstrates a specific lack of inhibitory effect against the nitrogen-fixing bacterium Azotobacter vinelandii, as well as 17 other bacterial species, in well diffusion assays [1]. This contrasts sharply with the significant inhibition observed for 2-aminobiphenyl and 3-aminobiphenyl, which were inhibitory to all bacterial species tested except A. vinelandii [1]. This non-inhibitory profile under these conditions can be a decisive factor in environmental toxicity studies where the compound is used as a negative control or where minimal bacterial impact is required.

Microbiology Toxicity Environmental Fate

Commercial Purity and Grade Specification for Reproducible Research

For researchers requiring high-purity material, 4,4'-dinitro-2-biphenylamine is readily available from major suppliers with a minimum assay specification of 98% (HPLC) . This level of purity, which is verified by analytical methods, ensures minimal interference from impurities in sensitive applications such as mutagenicity testing, where trace contaminants can skew results. In contrast, lower-grade or less rigorously characterized analogs may contain impurities that complicate data interpretation or reduce synthetic yields. The availability of a 98% pure grade provides a clear procurement advantage for studies requiring high confidence in compound identity and purity.

Analytical Chemistry Chemical Synthesis Quality Control

Differentiation by Physical Properties: Melting Point and Solubility

The physical properties of 4,4'-dinitro-2-biphenylamine, particularly its high melting point and specific solubility profile, provide practical differentiation from its analogs. With a melting point of 208-210 °C (lit.), it exists as a solid at room temperature, facilitating handling and purification by recrystallization [1]. Its solubility in ethanol and methanol contrasts with the more limited solubility of some non-polar analogs like 4,4'-dinitrobiphenyl, which lacks the amino group and has a different solubility profile. These differences are crucial for selecting appropriate solvents for reactions, recrystallization, and analytical method development.

Physical Chemistry Purification Formulation

Role as a Direct-Acting Mutagen in Base-Pair Reversion Assays

4,4'-Dinitro-2-biphenylamine is established as a direct-acting mutagen that specifically induces base-pair reversion mutations in the histidine locus of Salmonella typhimurium strain TA100 . This precise mechanism of action makes it a valuable positive control in Ames fluctuation assays and other genotoxicity tests. While many mutagens require metabolic activation (S9 mix) to exert their effects, this compound's direct activity simplifies assay design and allows for the study of direct DNA-damaging events. The specificity of the mutation type (base-pair substitution) has been further characterized, with data suggesting induction of TA→AT, CG→AT transversions, and GC→AT transitions in the his gene [1].

Molecular Biology Genetic Toxicology Assay Development

Optimal Application Scenarios for 4,4'-Dinitro-2-biphenylamine Based on Quantitative Evidence


Positive Control in Ames and Base-Pair Reversion Mutagenicity Assays

Given its established role as a direct-acting mutagen that induces base-pair substitutions in Salmonella typhimurium strains TA98 and TA100 without requiring S9 metabolic activation, 4,4'-dinitro-2-biphenylamine is the ideal positive control for validating Ames test protocols and for investigating the mechanism of direct DNA damage by nitrated aromatic amines [1][2]. Researchers should utilize this compound to ensure assay sensitivity and to benchmark the mutagenic potential of test articles against a well-characterized reference mutagen.

Negative Control in Environmental Toxicity Studies of Azo Dye Metabolites

The specific lack of antimicrobial activity against A. vinelandii and other bacteria, in contrast to several structurally related benzidine analogs, positions 4,4'-dinitro-2-biphenylamine as a valuable negative control in studies assessing the environmental impact of azo dye breakdown products [1]. It allows researchers to differentiate between the effects of the biphenyl core and those conferred by specific amino and nitro substituents on bacterial growth and nitrogenase activity.

Intermediate for High-Performance Explosives and Energetic Materials

The presence of two nitro groups and an amino group on a rigid biphenyl scaffold makes 4,4'-dinitro-2-biphenylamine a key intermediate in the synthesis of high-performance explosives and propellants [1]. The compound's high nitrogen content and the potential for further functionalization (e.g., reduction to a tetraamine or diazotization) offer a versatile platform for creating energetic materials with tailored stability and sensitivity profiles. The availability of high-purity grades (≥95% HPLC, 98%) ensures that the starting material quality meets the stringent requirements of energetic material synthesis [2].

Model Compound for Structure-Activity Relationship (SAR) Studies in Genotoxicity

The detailed characterization of 4,4'-dinitro-2-biphenylamine's mutagenic specificity—including the types of base-pair substitutions it induces—makes it an invaluable model compound for SAR studies aimed at understanding how specific structural modifications (e.g., the position of nitro and amino groups on the biphenyl ring) influence genotoxic potential [1]. By comparing its activity and mutation spectrum with those of other nitrated aromatic amines, researchers can derive predictive rules for the design of safer chemicals.

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